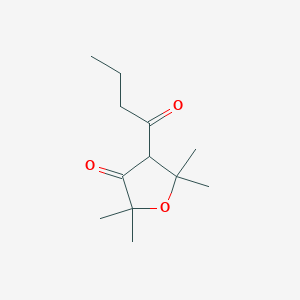![molecular formula C8H7ClO2S2 B13074349 2-Chloro-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid](/img/structure/B13074349.png)
2-Chloro-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid is a heterocyclic compound featuring a fused ring system that includes both thiophene and thiopyran rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chlorothiophene-3-carboxylic acid with sulfur and a base, such as potassium carbonate, in a polar solvent like dimethylformamide (DMF). The reaction is usually carried out under reflux conditions to facilitate the formation of the fused ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The sulfur atoms in the thiophene and thiopyran rings can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde under appropriate conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or primary amines in the presence of a base such as sodium hydride.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 2-amino-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 2-chloro-4H,5H,7H-thieno[2,3-c]thiopyran-3-methanol.
Applications De Recherche Scientifique
2-Chloro-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which 2-Chloro-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to fit into active sites of enzymes, potentially inhibiting their function. Pathways involved could include inhibition of key metabolic enzymes or disruption of cell signaling pathways.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-Chloro-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid include:
Thieno[2,3-b]pyrrole-2-carboxylic acid: Another heterocyclic compound with a fused ring system, known for its biological activity.
Thieno[2,3-c]pyridine derivatives: These compounds are studied for their potential as kinase inhibitors and other therapeutic applications.
The uniqueness of this compound lies in its specific ring structure and the presence of both chlorine and carboxylic acid functional groups, which confer distinct chemical reactivity and potential biological activity.
Propriétés
Formule moléculaire |
C8H7ClO2S2 |
|---|---|
Poids moléculaire |
234.7 g/mol |
Nom IUPAC |
2-chloro-5,7-dihydro-4H-thieno[2,3-c]thiopyran-3-carboxylic acid |
InChI |
InChI=1S/C8H7ClO2S2/c9-7-6(8(10)11)4-1-2-12-3-5(4)13-7/h1-3H2,(H,10,11) |
Clé InChI |
DMFFHYUFOQGJOX-UHFFFAOYSA-N |
SMILES canonique |
C1CSCC2=C1C(=C(S2)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


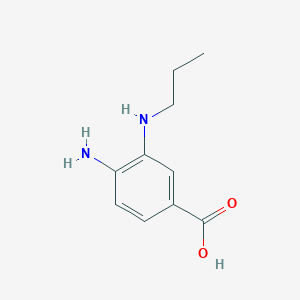
![2-{[(Benzyloxy)carbonyl]amino}-3-ethylpentanoic acid](/img/structure/B13074273.png)

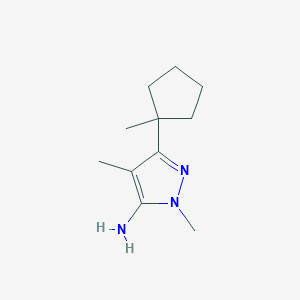
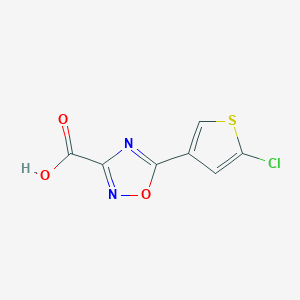
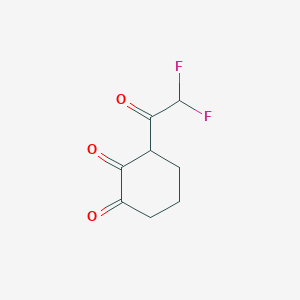
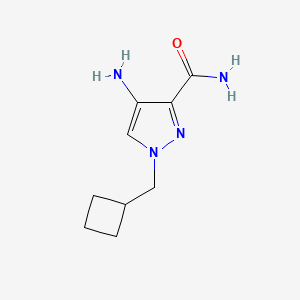
![2-[(4-Aminophenyl)(cyanomethyl)amino]acetonitrile](/img/structure/B13074299.png)
![1-[(4-methylcyclohexyl)methyl]-1H-imidazol-2-amine](/img/structure/B13074300.png)
![[(1-Iodo-2-methylpropan-2-yl)oxy]cyclobutane](/img/structure/B13074303.png)
![1-[2-Bromo-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one](/img/structure/B13074305.png)
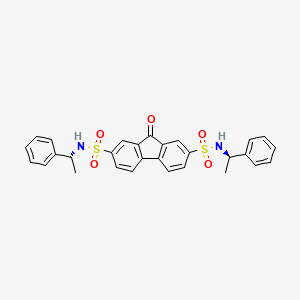
![(2S)-2-Amino-3-[(2R)-oxolan-2-YL]propanoic acid](/img/structure/B13074314.png)
